4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol
Overview
Description
4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidin-4-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reactions: The phenyl ring with the trifluoromethyl group is coupled with the piperidine ring using Suzuki-Miyaura coupling or other cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally benign solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted phenyl derivatives .
Scientific Research Applications
4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the piperidine ring.
4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group and a formyl group instead of the piperidine ring.
Uniqueness
4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its application in drug development .
Biological Activity
4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is a piperidine derivative notable for its potential applications in medicinal chemistry, particularly as an analgesic and in the treatment of neurological disorders. This compound features a trifluoromethyl group on the phenyl ring, which contributes to its unique biological properties and reactivity.
- Molecular Formula : C12H14F3N1O
- Molecular Weight : Approximately 245.25 g/mol
The compound's structure facilitates various chemical reactions, including nucleophilic substitutions, which are crucial for synthesizing derivatives with enhanced biological activity.
Analgesic Properties
Research indicates that this compound exhibits significant analgesic activity. Studies have shown that certain derivatives can effectively relieve pain without relying solely on opioid pathways, making them promising candidates for pain management therapies. For instance, animal models have demonstrated efficacy in reducing pain responses, suggesting a multifaceted mechanism of action that may involve modulation of both central and peripheral pathways.
The analgesic effects are believed to be linked to the compound's interaction with dopamine receptors, particularly the D2 subtype. This interaction may play a role in its therapeutic effects against various neurological conditions. Additionally, derivatives of this compound have been shown to influence pain perception through diverse mechanisms, further highlighting its potential as a non-opioid analgesic.
Case Studies
- Kinetic Resolution Study :
- A study utilized lipase-catalyzed transesterification to achieve the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers. The optimized conditions yielded an enantiomeric excess greater than 99% and a conversion rate of 50.3%.
- Binding Affinity Studies :
- Interaction studies have focused on the compound's binding affinity to dopamine receptors. These studies suggest that variations in the chemical structure can significantly affect binding efficacy and biological activity.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:
Compound Name | Analgesic Activity | Binding Affinity (D2 Receptor) | Notes |
---|---|---|---|
This compound | High | Moderate | Non-opioid analgesic potential |
4-(4-Chlorophenyl)piperidin-4-ol | Moderate | Low | Similar structure but less activity |
1-(4-(Trifluoromethyl)phenyl)ethanol | High | High | Important precursor for synthesis |
Future Research Directions
Future investigations should focus on:
- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity for specific biological targets.
- In Vivo Efficacy Studies : Conducting comprehensive studies in animal models to evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : Elucidating the precise mechanisms by which these compounds exert their analgesic effects, particularly their interactions with neurotransmitter systems.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZLCYKEVNALMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571069 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39757-71-6 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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